Distinct Isoform Fingerprint: PI3Kα/δ Potency of PI3K/mTOR Inhibitor-11 vs. Pan-PI3K Inhibitors BEZ235 and VS-5584
PI3K/mTOR Inhibitor-11 demonstrates a distinct selectivity signature characterized by potent inhibition of PI3Kα (3.5 nM) and PI3Kδ (4.6 nM) with a 6.1-fold selectivity window over mTOR (21.3 nM). This profile diverges sharply from first-generation pan-PI3K/mTOR inhibitors . In direct comparison, BEZ235 (Dactolisib) shows potent inhibition of PI3Kα (4 nM) and PI3Kδ (7 nM) but exhibits significantly weaker activity against PI3Kβ (75 nM), whereas VS-5584 demonstrates more uniform but less potent inhibition across PI3Kα (16 nM), PI3Kδ (42 nM), and mTOR (37 nM) [1][2]. The quantitative differentiation lies in the PI3Kα-to-PI3Kδ potency ratio and the relative mTOR window, which confers a specific biological signature distinct from pan-inhibitors.
| Evidence Dimension | IC50 (nM) for PI3K Isoforms and mTOR |
|---|---|
| Target Compound Data | PI3Kα: 3.5 nM; PI3Kδ: 4.6 nM; mTOR: 21.3 nM |
| Comparator Or Baseline | BEZ235: PI3Kα 4 nM, PI3Kδ 7 nM, mTOR 20.7 nM; VS-5584: PI3Kα 16 nM, PI3Kδ 42 nM, mTOR 37 nM |
| Quantified Difference | Vs. VS-5584: 4.6-fold more potent for PI3Kα; 9.1-fold more potent for PI3Kδ. Vs. BEZ235: Comparable PI3Kα potency but 1.5-fold more potent for PI3Kδ. |
| Conditions | In vitro biochemical kinase inhibition assays using recombinant enzymes |
Why This Matters
The enhanced PI3Kα/δ potency relative to VS-5584, and the specific PI3Kδ advantage over BEZ235, guides researchers toward PI3K/mTOR Inhibitor-11 when PI3Kδ-driven or PI3Kα/δ-co-dependent biology is the primary investigative focus.
- [1] Maira, S. M., Stauffer, F., Brueggen, J., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Molecular Cancer Therapeutics, 7(7), 1851-1863. View Source
- [2] Hart, S., Goh, K. C., Novotny-Diermayr, V., et al. (2013). VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics, 12(2), 151-162. View Source
